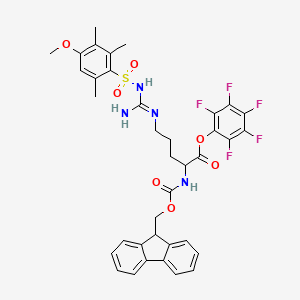

Fmoc-DL-Arg(Mtr)-OPfp

Description

The Role of Activated Amino Acid Derivatives in Amide Bond Formation Mechanisms

The formation of a peptide (amide) bond between the carboxyl group of one amino acid and the amino group of another is not a spontaneous reaction. wikipedia.org It requires the "activation" of the carboxyl group to make it more susceptible to nucleophilic attack by the amino group. peptide.com

One of the most common strategies for carboxyl activation is the conversion of the carboxylic acid into an activated ester. peptide.com This involves replacing the hydroxyl group of the carboxylic acid with a good leaving group. researchgate.net The electron-withdrawing nature of this group enhances the electrophilicity of the carbonyl carbon, facilitating the formation of the amide bond upon reaction with an amine. chembk.com These activated esters are often stable enough to be prepared, purified, and stored, offering a convenient alternative to generating the active species in situ during the coupling step. chemicalbook.com

Among the various types of activated esters, pentafluorophenyl (Pfp) esters have gained prominence in peptide synthesis. chembk.comub.edu The Pfp group is a highly effective activating group due to the strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring. chemicalbook.com

Fmoc-DL-Arg(Mtr)-OPfp is a prime example of such a derivative. Here, the carboxylic acid of the arginine amino acid has been converted into a pentafluorophenyl ester (-OPfp ). This pre-activation makes the arginine derivative highly reactive towards an incoming amino group, promoting efficient peptide bond formation. chemicalbook.comub.edu Pfp esters are known for their high reactivity, leading to rapid coupling reactions, and are less susceptible to spontaneous hydrolysis compared to some other active esters, which is advantageous during synthesis. chemicalbook.comub.edu

Orthogonal Protecting Group Strategies in Modern Peptide Synthesis Research

Modern synthesis of complex peptides often requires the selective removal of one type of protecting group while others remain intact. This concept is known as an orthogonal protecting group strategy. thermofisher.compeptide.com It allows for precise chemical manipulations at specific sites within a peptide, such as side-chain modification or the formation of cyclic structures, while the peptide is still attached to the solid support. thermofisher.com

The most widely used orthogonal scheme in SPPS is the Fmoc/tBu strategy. nih.govthermofisher.com In this approach:

The temporary α-amino protecting group is the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group. It is stable to acid but is removed by treatment with a mild base, typically a piperidine (B6355638) solution. sigmaaldrich.com

The "permanent" side-chain protecting groups (and often the resin linker) are acid-labile, such as the tert-butyl (tBu) group. These are stable to the basic conditions used for Fmoc removal but are cleaved at the end of the synthesis using a strong acid like trifluoroacetic acid (TFA). thermofisher.com

The compound This compound is designed to fit within this popular strategy. The Fmoc group provides the temporary N-terminal protection, while the Mtr group on the arginine side chain is designed to be removed during the final acid cleavage step.

Compound Analysis: this compound

This specific reagent is a fully protected and activated form of the amino acid arginine, designed for use in peptide synthesis.

| Component | Chemical Name | Function |

| Fmoc | 9-Fluorenylmethyloxycarbonyl | N-terminal protecting group; base-labile. |

| DL-Arg | DL-Arginine | The amino acid backbone (racemic mixture). |

| (Mtr) | 4-Methoxy-2,3,6-trimethylphenylsulfonyl | Arginine side-chain protecting group; acid-labile. |

| -OPfp | Pentafluorophenyl ester | C-terminal activating group for peptide bond formation. |

The Mtr (4-methoxy-2,3,6-trimethylphenylsulfonyl) group is a sulfonyl-based protecting group for the guanidino function of the arginine side chain. thieme-connect.de It is categorized as an acid-labile group, intended for removal during the final cleavage from the resin. However, the Mtr group is known to be significantly more resistant to acidolysis than more modern arginine protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl). Complete removal of the Mtr group can require extended treatment times with strong acid cocktails, sometimes for several hours. peptide.com This increased stability can be a disadvantage, particularly for peptides containing acid-sensitive residues or multiple arginine residues. nih.gov

The "DL" designation indicates that the compound is a racemic mixture, containing both the D- and L-stereoisomers of arginine. The use of a racemic mixture is less common in the synthesis of biologically active peptides, which typically consist exclusively of L-amino acids, but may be employed in specific research applications such as creating peptide libraries or studying the structural effects of incorporating D-amino acids.

Overview of the Fmoc/tBu Strategy in Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS), a revolutionary technique developed by R.B. Merrifield, involves building a peptide chain while it is anchored to an insoluble solid support, or resin. lgcstandards.compublish.csiro.au This approach simplifies the purification process, as reagents and by-products can be easily washed away after each step. lgcstandards.com

The Fmoc/tBu strategy is a widely adopted method in SPPS. nih.gov It is termed an "orthogonal" protection scheme, meaning that the different classes of protecting groups can be removed under distinct chemical conditions without affecting each other. iris-biotech.decsic.es This strategy primarily utilizes two types of protecting groups:

Temporary Nα-amino group protection: The 9-fluorenylmethoxycarbonyl (Fmoc) group is used to protect the alpha-amino group of the incoming amino acid.

Permanent side-chain protection: Acid-labile groups, such as the tert-butyl (tBu) group, are used to protect the reactive side chains of amino acids like aspartic acid, glutamic acid, serine, and threonine. iris-biotech.de

The synthesis cycle involves the deprotection of the Fmoc group from the resin-bound amino acid, followed by the coupling of the next Fmoc-protected amino acid. This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support, and the permanent side-chain protecting groups are removed simultaneously, typically using a strong acid like trifluoroacetic acid (TFA). lgcstandards.comiris-biotech.de The Fmoc/tBu strategy is favored for its mild deprotection conditions for the temporary Nα-amino group, which minimizes side reactions and makes it suitable for the synthesis of long and complex peptides. americanpeptidesociety.org

Role of the 9-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group, meaning it is stable under acidic and neutral conditions but can be readily removed by a base. wikipedia.org This property is central to its utility in the Fmoc/tBu SPPS strategy.

Key characteristics and functions of the Fmoc group include:

Base-Labile Cleavage: The Fmoc group is typically removed using a solution of a secondary amine, most commonly 20% piperidine in a solvent like N,N-dimethylformamide (DMF). americanpeptidesociety.orgwikipedia.org This cleavage is a mild process that does not affect the acid-labile side-chain protecting groups or the linkage of the peptide to the resin. wikipedia.org

Orthogonality: The differential stability of the Fmoc group (base-labile) and the tBu-based side-chain protecting groups (acid-labile) is the essence of the strategy's orthogonality. csic.esiris-biotech.de This allows for the selective removal of the Fmoc group at each step of the peptide elongation without disturbing the other protecting groups.

UV-Absorbance for Monitoring: The cleavage of the Fmoc group releases a dibenzofulvene-piperidine adduct, which has a strong ultraviolet (UV) absorbance. wikipedia.org This allows for the real-time spectrophotometric monitoring of the deprotection reaction, ensuring its completion before proceeding to the next coupling step. publish.csiro.au

Stability and Solubility: Fmoc-protected amino acids are generally crystalline, stable solids that are soluble in common organic solvents used in peptide synthesis. publish.csiro.au

The introduction of the Fmoc group was a significant advancement in peptide synthesis, offering a milder alternative to the older Boc/Bzl strategy, which required the use of harsh acids for deprotection. publish.csiro.aucsic.es

Significance of the 4-Methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) Protecting Group for Arginine Residues in Research

The side chain of the amino acid arginine contains a highly basic guanidinium (B1211019) group that requires protection during peptide synthesis to prevent side reactions. The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group is one of several sulfonyl-based protecting groups developed for this purpose. peptide.com

While newer protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) are now more commonly used due to their greater acid lability, the Mtr group has been historically significant and is still utilized in specific research contexts. peptide.comnih.govthermofisher.com

Key aspects of the Mtr protecting group include:

Acid Lability: The Mtr group is removed by acidolysis, typically with trifluoroacetic acid (TFA), often in the presence of a scavenger like phenol (B47542) to prevent side reactions. peptide.com

Cleavage Kinetics: The Mtr group is less acid-labile compared to Pbf and Pmc. thermofisher.compeptide.com This means that longer reaction times or harsher acidic conditions may be required for its complete removal, especially when multiple arginine residues protected with Mtr are present in a peptide sequence. thermofisher.compeptide.com

Application: Due to its slower cleavage kinetics, Fmoc-Arg(Mtr)-OH is often recommended for the synthesis of peptides containing only one or two arginine residues. peptide.com

The development of various protecting groups for the arginine side chain, including Mtr, has been crucial for the successful synthesis of arginine-containing peptides, which play important roles in numerous biological processes.

This compound: A Closer Look

The compound this compound combines the features of the Fmoc and Mtr protecting groups with a pentafluorophenyl (OPfp) ester activating group. The "DL" designation indicates that the arginine is a racemic mixture of both the D and L stereoisomers. The OPfp ester is a highly reactive "activated ester" that facilitates the efficient formation of the peptide bond during the coupling step.

| Component | Function |

| Fmoc | Temporary protection of the Nα-amino group |

| DL-Arg | Racemic arginine residue |

| Mtr | Protection of the arginine side-chain guanidinium group |

| OPfp | Activation of the C-terminal carboxyl group for coupling |

Physicochemical Properties of Fmoc-Arg(Mtr)-Opfp:

| Property | Value |

| Molecular Formula | C37H35F5N4O7S nih.govchembk.com |

| Molecular Weight | 774.8 g/mol nih.gov |

| Appearance | White powder sigmaaldrich.com |

| Storage Condition | -20°C chembk.com |

The strategic design and application of protected and activated amino acid derivatives like this compound are fundamental to the success of modern peptide synthesis. The Fmoc/tBu strategy, with its orthogonal protection scheme, offers a robust and versatile platform for the assembly of complex peptides. The choice of protecting groups, such as the Mtr group for arginine, while sometimes superseded by newer alternatives, reflects the ongoing evolution of chemical methodologies aimed at improving the efficiency and scope of peptide synthesis. Understanding the specific roles of each component—the temporary Nα-protection, the side-chain protection, and the carboxyl activation—is essential for the rational design and execution of synthetic peptide chemistry.

Structure

2D Structure

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H35F5N4O7S/c1-18-16-27(51-4)19(2)20(3)34(18)54(49,50)46-36(43)44-15-9-14-26(35(47)53-33-31(41)29(39)28(38)30(40)32(33)42)45-37(48)52-17-25-23-12-7-5-10-21(23)22-11-6-8-13-24(22)25/h5-8,10-13,16,25-26H,9,14-15,17H2,1-4H3,(H,45,48)(H3,43,44,46) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNQWXODNGKSQLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H35F5N4O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

774.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Derivatization of Fmoc Dl Arg Mtr Opfp for Research Applications

Synthesis of the Nα-Fmoc-Nω-Mtr-DL-Arginine Precursor (Fmoc-DL-Arg(Mtr)-OH)

The synthesis of Fmoc-DL-Arg(Mtr)-OH is a multi-step process that requires careful selection of protecting groups and reaction conditions to ensure high yield and purity. The process involves two primary stages: the protection of the arginine side chain's guanidino group with 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) and the subsequent protection of the α-amino group with 9-fluorenylmethoxycarbonyl (Fmoc).

Methodologies for Nα-Fmoc Protection of Amino Acids

The introduction of the Fmoc group to the α-amino position of an amino acid is a critical step in Fmoc-based solid-phase peptide synthesis (SPPS). researchgate.net This base-labile protecting group is stable under the acidic conditions used to remove side-chain protecting groups like tert-butyl (tBu), making it part of an "orthogonal" protection strategy. researchgate.netgoogle.com The Fmoc group is typically introduced using an activated Fmoc reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). google.comCurrent time information in Bangalore, IN.

The derivatization of amino acids with either Fmoc-Cl or Fmoc-OSu is generally performed under weakly basic conditions to facilitate the nucleophilic attack of the amino group on the activated carbonyl of the Fmoc reagent. google.com Common bases include sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). google.comgoogle.com

Fmoc-Cl, being an acid chloride, is highly reactive but also sensitive to moisture and heat, which can lead to hydrolysis and the formation of the byproduct 9-fluorenylmethanol (FMOC-OH). google.compeptide.com Reactions are often conducted at low temperatures (e.g., 0-5°C) to control reactivity and minimize side reactions. google.com

Fmoc-OSu is a succinimide (B58015) ester that is more stable and easier to handle than Fmoc-Cl. google.com Its reaction conditions are generally easier to control, leading to fewer side reactions, such as the formation of oligopeptides. google.comgoogle.com Consequently, Fmoc-OSu is now more commonly used for the preparation of Fmoc-amino acids. google.com The reaction is typically carried out by stirring the amino acid with Fmoc-OSu in a mixed solvent system at room temperature overnight. google.com

Table 1: Comparison of Fmoc-Cl and Fmoc-OSu for Nα-Protection

| Feature | Fmoc-Cl | Fmoc-OSu |

|---|---|---|

| Reagent Type | Acid Chloride | N-hydroxysuccinimide Ester |

| Reactivity | Highly reactive google.com | Moderately reactive, easier to control google.com |

| Stability | Sensitive to moisture and heat google.com | More stable solid google.com |

| Common Side Reactions | Hydrolysis to FMOC-OH, formation of oligopeptides google.compeptide.com | Lower incidence of side reactions google.comgoogle.com |

| Typical Conditions | Basic pH (e.g., NaHCO₃, borate (B1201080) buffer), low temperature (0-5°C) google.comchembk.com | Basic pH (e.g., NaHCO₃), 0°C to room temperature google.comgoogle.com |

The introduction of the Fmoc group can be performed in different solvent systems, broadly categorized as anhydrous or aqueous biphasic systems.

The classic method for Fmoc protection utilizes aqueous biphasic conditions, often referred to as Schotten-Baumann conditions. google.comrsc.org In this system, the amino acid is dissolved in a weak aqueous base (like NaHCO₃ or Na₂CO₃ solution), and the Fmoc reagent (Fmoc-Cl or Fmoc-OSu) is dissolved in a water-miscible organic solvent such as dioxane or acetone. google.comgoogle.comgoogle.com The two phases are mixed vigorously, allowing the acylation reaction to occur at the interface. This method is efficient for many amino acids. nih.gov For example, Fmoc-Arg(Mtr)-OH can be prepared by dissolving the N-G-trityl-arginine intermediate in a dioxane/water mixture and adding Fmoc-Cl and aqueous Na₂CO₃ simultaneously at 0°C. chembk.com

Anhydrous conditions offer an alternative, particularly for amino acids with solubility issues in aqueous systems or to prevent hydrolysis of the highly reactive Fmoc-Cl. google.com A typical anhydrous system involves dissolving the amino acid and the Fmoc reagent in an organic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) in the presence of an organic base such as pyridine (B92270) or triethylamine (B128534) (TEA). google.comnumberanalytics.com Methods involving silylation of the amine component prior to adding the Fmoc reagent under anhydrous conditions have also been developed. Current time information in Bangalore, IN.

Strategies for Guanidino Group Protection with Mtr

The guanidinium (B1211019) group of arginine is strongly basic (pKa ≈ 12.5) and remains protonated under most physiological conditions. thermofisher.commdpi.com In peptide synthesis, its protection is mandatory to prevent side reactions and to improve the solubility of the arginine derivative in organic solvents. thermofisher.com

The protection of arginine's side chain has evolved significantly over the decades. Early strategies in Boc-based synthesis utilized the nitro (NO₂) or tosyl (Tos) groups. researchgate.netchempep.com While effective, the removal of the NO₂ group could lead to ornithine formation, and the tosyl group could cause side reactions with tryptophan. thermofisher.comchempep.com

The advent of Fmoc/tBu chemistry necessitated the development of more acid-labile protecting groups. The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group was introduced as a more acid-sensitive option compared to Tos. thermofisher.com However, its cleavage still required relatively strong acid conditions (e.g., TFA with scavengers) and could be slow, especially for peptides containing multiple Arg(Mtr) residues. This led to the development of even more labile sulfonyl-based groups, such as 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf), which are now more commonly used in Fmoc-SPPS due to their easier cleavage with standard TFA cocktails. thermofisher.com Despite being largely superseded, Mtr remains a useful protecting group, particularly for syntheses where its specific lability profile is advantageous. google.com

Table 2: Evolution of Common Arginine Side-Chain Protecting Groups

| Protecting Group | Abbreviation | Typical Synthesis Strategy | Lability |

|---|---|---|---|

| Nitro | NO₂ | Boc/Bzl | Removed by catalytic hydrogenation or strong acid (HF) thermofisher.comchempep.com |

| Tosyl | Tos | Boc/Bzl | Removed by strong acid (HF) researchgate.netchempep.com |

| 4-Methoxy-2,3,6-trimethylbenzenesulfonyl | Mtr | Fmoc/tBu | Acid-labile (TFA), but less so than Pmc/Pbf google.com |

| 2,2,5,7,8-Pentamethylchroman-6-sulfonyl | Pmc | Fmoc/tBu | More acid-labile than Mtr thermofisher.com |

The synthesis of Nω-Mtr-arginine involves the regioselective sulfonylation of the guanidino group. The reaction is typically carried out by reacting L-arginine with 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride (Mtr-Cl) under basic conditions. nih.gov The strong electron-withdrawing nature of the sulfonyl group is directed to one of the terminal (ω) nitrogens of the guanidino moiety. This reaction yields H-Arg(Mtr)-OH. nih.gov Once the side chain is protected, the Nα-Fmoc group can be introduced as described previously to yield the final precursor, Fmoc-DL-Arg(Mtr)-OH. chembk.com

Activation Chemistry: Formation of the Pentafluorophenyl (OPfp) Ester

The conversion of the carboxylic acid group of Fmoc-DL-Arg(Mtr)-OH into a pentafluorophenyl (OPfp) ester is a critical activation step. Activated esters, such as OPfp esters, are essential in peptide synthesis because they are highly reactive towards nucleophilic attack by the amino group of another amino acid, facilitating peptide bond formation. nih.govnih.gov The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon more electrophilic and thus more susceptible to this reaction. thieme-connect.de

Principles of Activated Ester Synthesis via Carbodiimide (B86325) Chemistry

Carbodiimides are widely used reagents in organic synthesis for the formation of amide and ester bonds. wikipedia.org The fundamental principle of carbodiimide chemistry in the context of active ester synthesis involves the reaction of a carboxylic acid with a carbodiimide to form an O-acylisourea intermediate. wikipedia.orgthermofisher.com This intermediate is highly reactive and can then react with a nucleophile, in this case, pentafluorophenol (B44920), to form the desired activated ester.

Common carbodiimides used for this purpose include N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC). thermofisher.comthieme-connect.de The reaction pathway can be summarized as follows:

Activation of the Carboxylic Acid: The carboxylic acid of Fmoc-DL-Arg(Mtr)-OH attacks the central carbon atom of the carbodiimide (e.g., DCC).

Formation of the O-acylisourea Intermediate: This results in the formation of a highly reactive O-acylisourea.

Nucleophilic Attack by Pentafluorophenol: The hydroxyl group of pentafluorophenol attacks the carbonyl carbon of the O-acylisourea intermediate.

Formation of the Pentafluorophenyl Ester: This leads to the formation of the Fmoc-DL-Arg(Mtr)-OPfp ester and a urea (B33335) byproduct (e.g., N,N'-dicyclohexylurea if DCC is used). wikipedia.org

To enhance the efficiency of the reaction and minimize side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. nih.govniscpr.res.in HOBt can react with the O-acylisourea intermediate to form an HOBt-ester, which is less prone to side reactions and efficiently acylates the incoming nucleophile.

Direct Esterification Approaches with Pentafluorophenol

Direct esterification offers an alternative route to synthesizing this compound. This approach involves the direct reaction of the carboxylic acid with pentafluorophenol in the presence of a coupling agent. One-pot procedures have been developed for the simultaneous protection of the amino group and activation of the carboxylic acid group using reagents like pentafluorophenyl carbonates. researchgate.net

Recent advancements have also explored electrochemical methods for the direct synthesis of pentafluorophenyl esters from carboxylic acids and pentafluorophenol. researchgate.net These methods can offer milder reaction conditions. Another approach involves the use of pentafluorophenyl trifluoroacetate (B77799), which can directly esterify the Fmoc-amino acid. thieme-connect.de

The use of pre-activated monomers like pentafluorophenyl esters is advantageous as it can minimize side reactions such as dimerization, which can occur with in-situ activation strategies. acs.org

Comparative Analysis of Esterification Reagents and Conditions

The choice of esterification reagent and reaction conditions significantly impacts the yield, purity, and potential for side reactions during the synthesis of this compound.

| Reagent/Method | Advantages | Disadvantages | Key Considerations |

| DCC/Pentafluorophenol | Inexpensive and widely used for peptide synthesis. wikipedia.org | The byproduct, dicyclohexylurea (DCU), can be difficult to remove completely. wikipedia.org | Incompatible with some solid-phase synthesis techniques. |

| EDC/Pentafluorophenol | Water-soluble carbodiimide, allowing for easier removal of the urea byproduct by aqueous extraction. thieme-connect.de | Can still lead to side reactions if not controlled properly. | Often used with additives like HOBt to improve efficiency. |

| Pentafluorophenyl Trifluoroacetate | Can provide clean reactions with high yields. thieme-connect.de | The reagent itself is highly reactive. | Purity of the final product can be very high. thieme-connect.de |

| Electrochemical Synthesis | Offers a novel approach with potentially milder conditions. researchgate.net | May require specialized equipment and optimization of reaction parameters. researchgate.net | Solvent choice is critical; for instance, Fmoc-protected amino acids may require DMF. researchgate.net |

| Pre-activated Esters (e.g., using Fmoc-OSu) | Avoids direct contact of the growing peptide with the activating reagent, reducing side reactions. nih.gov | May require an additional synthesis step for the active ester itself. | Useful for difficult couplings and minimizing racemization. peptide.com |

Purification and Isolation Methodologies for this compound

After synthesis, the crude this compound must be purified to remove unreacted starting materials, byproducts, and any side products. The purity of the final product is paramount for its successful application in peptide synthesis.

Chromatographic Separation Techniques for Activated Esters

Chromatography is a powerful tool for the purification of activated esters like this compound. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for purifying Fmoc-protected amino acids and their derivatives. nih.gov The separation is based on the differential partitioning of the components between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. By carefully selecting the gradient of the mobile phase (often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with additives like trifluoroacetic acid), it is possible to achieve high-resolution separation of the desired product from impurities. researchgate.netrsc.org

Column Chromatography: For larger-scale purifications, normal-phase column chromatography using silica (B1680970) gel is often employed. thieme-connect.deacs.org The choice of eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) is critical for effective separation. acs.org

Hydrophilic Interaction Chromatography (HILIC): HILIC can be a useful technique for separating polar compounds, including activated esters and their potential hydrolysis byproducts. d-nb.inforsc.org

The choice of chromatographic technique depends on the scale of the purification and the nature of the impurities present.

| Chromatographic Technique | Principle | Typical Application |

| Reversed-Phase HPLC | Separation based on hydrophobicity. | Analytical and preparative purification of Fmoc-amino acid derivatives. nih.gov |

| Normal-Phase Column Chromatography | Separation based on polarity. | Larger-scale purification of synthetic intermediates. thieme-connect.deacs.org |

| HILIC | Separation of polar compounds. | Analysis of activated esters and their degradation products. d-nb.inforsc.org |

Crystallization and Precipitation Protocols for Enhanced Purity

Crystallization and precipitation are effective methods for purifying solid compounds and can significantly enhance the purity of this compound. thieme-connect.de

Recrystallization: This technique involves dissolving the crude product in a hot solvent in which it has high solubility and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent or solvent system (e.g., ethanol, ethyl acetate (B1210297)/hexane) is crucial for successful recrystallization. thieme-connect.deresearchgate.net For some Fmoc-amino acid derivatives, obtaining a crystalline solid can be challenging, and they may precipitate as an oil. researchgate.net

Precipitation: This method involves dissolving the crude product in a solvent and then adding a second solvent (an anti-solvent) in which the product is insoluble. This causes the product to precipitate out of the solution. For instance, adding water to a solution of the product in an organic solvent can induce precipitation. acs.org Washing the precipitated solid with appropriate solvents can further remove impurities. google.com

These purification methods can often be used in combination to achieve the desired level of purity for the final product.

Mechanism of Action and Reactivity in Peptide Bond Formation Within a Research Context

Nucleophilic Acyl Substitution Mechanisms of Pentafluorophenyl Esters

The core reaction in peptide synthesis is the formation of a peptide bond, which occurs via a nucleophilic acyl substitution mechanism. The pentafluorophenyl ester of Fmoc-DL-Arg(Mtr)-OH is a highly effective acylating agent in this process.

The formation of a peptide bond using Fmoc-DL-Arg(Mtr)-OPfp begins with the nucleophilic attack of the free amino group of a growing peptide chain on the carbonyl carbon of the activated arginine derivative. researchgate.net The highly electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon exceptionally electrophilic, thus promoting this attack. nih.gov The reaction proceeds through a tetrahedral intermediate, which then collapses, expelling the pentafluorophenolate anion as a good leaving group and forming the new amide (peptide) bond. rsc.org This process is efficient and generally proceeds under mild conditions. nih.gov The use of pre-formed OPfp esters avoids exposing the growing peptide to potentially harsh activating reagents, which can minimize side reactions. nih.gov

Kinetic studies have demonstrated the superior reactivity of pentafluorophenyl esters compared to other active esters. highfine.com The relative coupling rates have been shown to follow the order OPfp >> OPCP > ONp, with a ratio of approximately 111:3.4:1. highfine.com This high reaction rate is advantageous as it can outcompete potential side reactions. highfine.com The use of a catalyst, such as 1-hydroxybenzotriazole (B26582) (HOBt), can further accelerate the coupling reaction when using Fmoc-amino acid pentafluorophenyl esters, particularly in polar solvents like dimethylformamide (DMF). psu.edu The rapid kinetics associated with OPfp esters make them suitable for automated solid-phase peptide synthesis (SPPS). bachem.com

Stereochemical Integrity and Racemization Pathways of Activated Arginine Derivatives

A significant challenge in peptide synthesis is maintaining the stereochemical integrity of the α-carbon of the amino acid being coupled. Activation of the carboxyl group increases the acidity of the α-proton, making it susceptible to abstraction and subsequent racemization. highfine.comnih.gov

Several factors can influence the extent of racemization during the coupling of activated amino acid derivatives like this compound. The primary mechanism for racemization often involves the formation of a 5(4H)-oxazolone intermediate. nih.gov This can be exacerbated by the presence of strong bases, elevated temperatures, and prolonged reaction times. rsc.org The nature of the amino acid side chain and its protecting group also plays a role. While the Fmoc group itself is a urethane-type protection that helps suppress racemization, the activation step remains a critical point for potential loss of stereochemical purity. nih.gov The choice of base is particularly crucial; sterically hindered and weaker bases like N-methylmorpholine (NMM) or 2,4,6-collidine are known to cause less racemization compared to stronger, less hindered bases like diisopropylethylamine (DIEA). highfine.comluxembourg-bio.com

Table 1: Factors Influencing Racemization

| Factor | Influence on Racemization | Research Findings |

| Base | Stronger, less sterically hindered bases increase racemization. | DIEA leads to more racemization than NMM or 2,4,6-collidine. highfine.comluxembourg-bio.com |

| Temperature | Higher temperatures accelerate racemization. | Microwave heating can increase racemization, especially with preactivation. nih.gov |

| Additives | Additives like HOBt or HOAt can suppress racemization. | HOBt, HOAt, and Oxyma form reactive intermediates that reduce racemization. highfine.compeptide.com |

| Activation Method | Direct activation in the presence of the amine can lead to racemization. | Pre-formed active esters like OPfp can reduce racemization risk. bachem.com |

Several strategies can be employed to minimize racemization when using activated arginine derivatives. The use of coupling additives like HOBt, HOAt, or Oxyma is a common and effective approach. highfine.compeptide.com These additives can react with the activated ester to form an intermediate that is less prone to racemization. highfine.com Performing the coupling reaction at lower temperatures and for shorter durations can also be beneficial. The choice of a less basic and more sterically hindered amine base is another critical factor. highfine.com For particularly sensitive couplings, carbodiimide-based activation in the presence of an additive is often preferred over base-mediated methods. nih.gov

Side Reactions Involving the Arginine Guanidino Group and Pentafluorophenyl Moiety

Beyond racemization, other side reactions can occur during the synthesis of arginine-containing peptides, particularly related to the protecting group on the guanidino function and the active ester itself.

The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group is employed to protect the nucleophilic guanidino side chain of arginine. peptide.com However, cleavage of the Mtr group with strong acids like trifluoroacetic acid (TFA) can generate reactive sulfonyl species. nih.gov These species can lead to the sulfonation of other susceptible amino acid residues within the peptide chain, such as tryptophan or even serine and threonine in the absence of effective scavengers. nih.govnih.govsigmaaldrich.com The complete removal of the Mtr group can also require prolonged acid treatment, which may be detrimental to the final peptide. peptide.comthermofisher.com

While pentafluorophenyl esters are generally considered to have few side reactions due to their high reactivity, the pentafluorophenol (B44920) released during the coupling can potentially engage in side reactions under certain conditions. highfine.comumich.edu However, due to the rapid rate of the primary coupling reaction, these are typically minor concerns. highfine.com

Table 2: Compound Names

| Abbreviation/Trivial Name | Full Chemical Name |

| This compound | Nα-(9-Fluorenylmethyloxycarbonyl)-Nω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-DL-arginine pentafluorophenyl ester |

| Mtr | 4-methoxy-2,3,6-trimethylbenzenesulfonyl |

| OPfp | Pentafluorophenyl ester |

| Fmoc | 9-Fluorenylmethyloxycarbonyl |

| HOBt | 1-Hydroxybenzotriazole |

| HOAt | 1-Hydroxy-7-azabenzotriazole |

| Oxyma | Ethyl cyanoglyoxylate-2-oxime |

| DIEA | N,N-Diisopropylethylamine |

| NMM | N-Methylmorpholine |

| TFA | Trifluoroacetic acid |

| Pmc | 2,2,5,7,8-Pentamethylchroman-6-sulfonyl |

| Pbf | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl |

| DCC | N,N'-Dicyclohexylcarbodiimide |

| DIC | N,N'-Diisopropylcarbodiimide |

| Trt | Trityl |

| Boc | tert-Butoxycarbonyl |

| Cbz | Carboxybenzyl |

| HCTU | O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate |

| DEPBT | 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate |

| TMP | 2,4,6-Collidine |

| DMP | 2,6-Dimethylpiperidine |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |

δ-Lactam Formation: Mechanisms and Prevention Strategies

A significant side reaction associated with arginine derivatives during peptide synthesis is the formation of a δ-lactam. This intramolecular cyclization renders the arginine residue unavailable for further chain elongation.

The mechanism for δ-lactam formation involves the nucleophilic attack of the δ-nitrogen of the arginine side chain on the activated carboxyl group. This is particularly problematic after the removal of the α-amino protecting group (Fmoc), where the free amine can facilitate the reaction. The Mtr protecting group on the guanidinium (B1211019) side chain is designed to be stable during Fmoc-SPPS, but its electronic properties can still influence the nucleophilicity of the side chain nitrogens. The reaction is often catalyzed by the activating agent used for the subsequent coupling step.

Several strategies have been developed to minimize or prevent this unwanted side reaction. One common approach is to use a more sterically hindering or electron-withdrawing protecting group on the arginine side chain, such as the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group, which has been shown to be more effective than Mtr in suppressing δ-lactam formation in many cases. Another strategy involves the careful selection of coupling reagents and conditions. For instance, the use of diisopropylcarbodiimide (DIC) with a base like N-methylmorpholine (NMM) has been reported to reduce the extent of this side reaction.

A summary of preventative measures is presented in the table below:

| Strategy | Mechanism of Prevention | Reported Efficacy |

| Use of Pbf protecting group | Increased steric hindrance and electron-withdrawing nature reduces side chain nucleophilicity. | Generally more effective than Mtr in suppressing δ-lactam formation. |

| Optimized Coupling Reagents | Careful selection of reagents, such as using DIC/NMM, can minimize the side reaction. | Dependent on the specific peptide sequence and reaction conditions. |

| Protonation of Side Chain | Keeping the guanidinium group protonated during coupling can reduce its nucleophilicity. | Effective, but requires careful pH control. |

Potential for Undesired Alkylation and Other Side Reactions

Beyond δ-lactam formation, the use of this compound can lead to other undesired side reactions, most notably alkylation. The Mtr group, while generally stable, can be partially cleaved under the acidic conditions sometimes used in peptide synthesis, such as during the final cleavage from the resin. The resulting cationic species can then alkylate susceptible residues like tryptophan and tyrosine.

Another potential side reaction is the modification of the guanidino group itself. The Mtr group is removed by strong acids, typically trifluoroacetic acid (TFA). During this process, the sulfonamide bond is cleaved. Incomplete removal can lead to heterogeneous peptide products. Furthermore, the conditions required for Mtr removal are harsher than those for some other protecting groups like Pbf, which can potentially damage sensitive peptide sequences.

Stability of Mtr Protecting Group During Chain Elongation

The stability of the Mtr protecting group is a critical factor during the iterative cycles of peptide chain elongation in Fmoc-SPPS. The Mtr group is designed to be stable to the basic conditions used for Fmoc removal, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF).

| Protecting Group | Stability to Piperidine | Required Cleavage Conditions | Potential Side Reactions |

| Mtr | Generally stable, with slight loss possible on prolonged exposure. | Strong acid (e.g., high concentration TFA, TFMSA). | Alkylation of sensitive residues. |

| Pbf | Highly stable. | Milder acid than for Mtr (e.g., standard TFA cleavage cocktails). | Less prone to side reactions compared to Mtr. |

| Tos | Stable. | Very strong acid (e.g., HF). | Can be difficult to remove completely. |

Applications in Advanced Solid Phase Peptide Synthesis Spps Research

Integration of Fmoc-DL-Arg(Mtr)-OPfp into SPPS Protocols for Arginine Incorporation

The incorporation of arginine into a peptide sequence using this compound follows the cyclical nature of SPPS. powdersystems.com After the removal of the temporary Fmoc protecting group from the N-terminus of the resin-bound peptide, the pre-activated this compound is introduced. The activated pentafluorophenyl ester reacts with the newly exposed amine, forming a peptide bond and extending the chain. psu.edunih.gov This process is repeated until the desired peptide sequence is assembled.

The use of the Mtr protecting group for the arginine side chain is a critical aspect of this process. While effective, the Mtr group is known to be less acid-labile compared to other arginine protecting groups like Pbf or Pmc. peptide.comsigmaaldrich.com This means its removal during the final cleavage step from the resin may require longer exposure to strong acids like trifluoroacetic acid (TFA). peptide.com For peptides containing multiple Arg(Mtr) residues, this can present a challenge, necessitating carefully optimized deprotection times. peptide.com

The efficiency of the coupling reaction is paramount in SPPS to ensure high purity of the final peptide. For pentafluorophenyl esters like this compound, the choice of solvent and additives is crucial. Polar aprotic solvents such as N,N-dimethylformamide (DMF) are preferred as they facilitate the reaction. psu.edursc.org

The addition of a catalyst like 1-hydroxybenzotriazole (B26582) (HOBt) has been shown to significantly enhance the rate and efficiency of couplings involving pentafluorophenyl esters. psu.edunih.gov Research has demonstrated that the combination of Fmoc-amino acid-OPfp esters with HOBt in DMF leads to facile amide bond formation and high purity of the resulting peptide. nih.gov While OPfp esters are highly reactive, the presence of HOBt can further accelerate the coupling, which is particularly beneficial for sterically hindered amino acids or "difficult" sequences. peptide2.com

Table 1: Factors Influencing Coupling Conditions

| Parameter | Recommended Condition | Rationale |

| Solvent | N,N-Dimethylformamide (DMF) | Polar medium enhances reaction rates. psu.edursc.org |

| Catalyst | 1-Hydroxybenzotriazole (HOBt) | Accelerates coupling and minimizes side reactions. psu.edunih.gov |

| Temperature | Room Temperature | Generally sufficient for efficient coupling. |

| Reaction Time | Variable | Dependent on the specific amino acids being coupled. |

For syntheses utilizing Fmoc chemistry, linkers that are cleaved by acidolysis, such as the Wang or Rink amide linkers, are commonly employed. biosynth.comsigmaaldrich.com The bond between the peptide and these linkers is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids like TFA, which also removes the side-chain protecting groups. thermofisher.com

The Mtr protecting group on the arginine side chain is compatible with these standard acid-labile linkers. thermofisher.com However, the strong acid conditions required to cleave the Mtr group must be carefully considered, especially in the presence of other sensitive amino acids in the peptide sequence. sigmaaldrich.com For instance, tryptophan residues can be modified by byproducts generated during the cleavage of sulfonyl-based protecting groups like Mtr. sigmaaldrich.com The use of scavengers in the cleavage cocktail is essential to prevent such side reactions. sigmaaldrich.comthermofisher.com

Table 2: Common Resins and Linkers for Fmoc SPPS

| Resin/Linker Type | Cleavage Condition | Final Peptide Form |

| Wang Resin | TFA-based cocktail | C-terminal acid |

| Rink Amide Resin | TFA-based cocktail | C-terminal amide |

| 2-Chlorotrityl Resin | Dilute acid (e.g., TFE in DCM) | Protected peptide acid |

Advantages of Pre-formed Activated Pentafluorophenyl Esters in SPPS

The use of pre-formed activated esters, such as this compound, offers distinct advantages in the context of SPPS, contributing to both the efficiency and quality of peptide synthesis.

One of the primary benefits of using pentafluorophenyl esters is their high reactivity, which leads to rapid and efficient coupling reactions. psu.edunih.gov This high reactivity stems from the electron-withdrawing nature of the five fluorine atoms on the phenyl ring, making the pentafluorophenoxy group an excellent leaving group. nih.gov

By using a pre-formed active ester, the growing peptide chain on the resin is not exposed to the activating reagent itself (e.g., a carbodiimide), which can sometimes lead to side reactions. psu.edunih.gov This separation of activation and coupling steps contributes to a cleaner reaction profile and a reduction in the formation of unwanted byproducts. nih.gov Furthermore, Fmoc-amino acid-OPfp esters are often crystalline, stable compounds that can be purified to a high degree, ensuring the introduction of a pure building block at each step of the synthesis. psu.edugoogle.com This contrasts with in-situ activation methods where the purity of the activated species can be more variable.

Challenges and Optimizations in Utilizing this compound in Complex Peptide Synthesis

While advantageous, the use of this compound is not without its challenges, particularly in the synthesis of long or complex peptides. A primary concern is the potential for incomplete deprotection of the Mtr group, especially when multiple arginine residues are present in the sequence. peptide.com The Mtr group's relative stability to acid requires prolonged treatment with TFA, which can lead to side reactions with sensitive amino acids like tryptophan, cysteine, and methionine if not properly scavenged. sigmaaldrich.comthermofisher.com

Another challenge arises from the inherent "difficulty" of certain peptide sequences, which can lead to aggregation on the resin and incomplete reactions. nih.gov While the high reactivity of OPfp esters can help drive couplings to completion, optimization of reaction conditions, such as the use of catalysts like HOBt and polar solvents, remains crucial. psu.edunih.gov

Table 3: Potential Challenges and Mitigation Strategies

| Challenge | Potential Impact | Optimization/Mitigation Strategy |

| Incomplete Mtr Deprotection | Heterogeneous final product | Extended cleavage time with TFA; use of scavengers (e.g., thioanisole). peptide.comsigmaaldrich.com |

| Side Reactions during Cleavage | Modification of sensitive residues (e.g., Trp, Cys, Met) | Use of scavenger cocktails (e.g., Reagent K or TFA/TIS/water). sigmaaldrich.com |

| Peptide Aggregation | Incomplete coupling, low yield | Use of polar solvents (DMF); addition of catalysts (HOBt). psu.edunih.govnih.gov |

Strategies for Overcoming Difficult Sequences Containing Arginine

Difficult sequences, particularly those prone to forming stable secondary structures like β-sheets, can hinder coupling reactions and lead to incomplete synthesis and low purity of the final peptide. nih.gov Arginine-rich sequences are especially susceptible to these issues. Several strategies are employed to mitigate these problems, where the choice of activated amino acid derivative is critical.

The use of a pre-activated derivative like this compound is itself a primary strategy for difficult couplings. Pentafluorophenyl esters are highly reactive, enabling faster and more efficient acylation of the N-terminal amine of the growing peptide chain. This high reactivity can help drive the coupling reaction to completion, even in sterically hindered or aggregation-prone environments. nih.gov

Another key strategy involves the introduction of structural elements that disrupt the inter-chain hydrogen bonding responsible for aggregation. peptide.com The incorporation of a D-amino acid from the Fmoc-DL -Arg(Mtr)-OPfp racemate can effectively break the regular backbone geometry that facilitates β-sheet formation. peptide.com Other methods include the temporary modification of the peptide backbone with groups like 2-hydroxy-4-methoxybenzyl (Hmb) or the use of pseudoproline dipeptides to introduce kinks into the peptide chain. peptide.comsigmaaldrich.com Furthermore, adding a C-terminal "synthesis tag" composed of several arginine residues has been shown to decrease aggregation during SPPS and improve solubility after cleavage. acs.org

| Strategy | Description | Research Finding |

| High-Reactivity Coupling | Use of highly activated amino acid esters, such as pentafluorophenyl (OPfp) esters, to ensure efficient and rapid amide bond formation. | Highly reactive esters can overcome the reduced coupling efficiency often observed in long or aggregating peptide sequences. nih.gov |

| D-Amino Acid Incorporation | Introduction of a D-amino acid into the peptide sequence to disrupt the formation of stable secondary structures like β-sheets. | The use of a DL-racemic mixture provides a source for D-amino acid incorporation, which acts as a "helix breaker" and reduces aggregation. |

| Backbone Protection | Incorporation of backbone-protecting groups like Hmb or Dmb at specific intervals (e.g., every sixth residue) to prevent hydrogen bonding. sigmaaldrich.com | The use of Fmoc-Ala-(Dmb)Gly-OH has been shown to be essential for the synthesis of peptides related to nucleolin. sigmaaldrich.com |

| Solubilizing Tags | Attaching a temporary, charged amino acid sequence (e.g., a hexa-arginine tag) to the C-terminus to improve solubility and reduce aggregation during synthesis. acs.org | A C-terminal tag of six Arg(Pbf) residues significantly improved synthesis purity for aggregating sequences like Barstar[75–90]. acs.org |

| Pseudoproline Dipeptides | Use of pseudoproline dipeptides to introduce a "kink" in the peptide backbone, disrupting secondary structure formation. peptide.comsigmaaldrich.com | Coupling reactions with pseudoproline dipeptides are generally complete within one hour using a 5-fold excess of the reagent. sigmaaldrich.com |

Solvent and Reagent Selection for Optimal Coupling and Minimizing Aggregation

The environment in which the coupling reaction occurs is as important as the reagents themselves. The selection of solvents and additives plays a pivotal role in solvating the growing peptide-resin complex and minimizing aggregation.

The most common solvents used in SPPS are N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM). lu.se NMP is often preferred for difficult sequences due to its superior solvating properties. peptide.com In some cases, mixtures of solvents or the addition of "magic mixtures" containing nonionic detergents (like Triton X-100) and ethylene (B1197577) carbonate can be used to disrupt aggregation and improve coupling efficiency, sometimes in conjunction with elevated temperatures. peptide.comsigmaaldrich.com Recent research has also focused on "green" solvents like N-butylpyrrolidinone (NBP) as alternatives to traditional, more hazardous options. lu.sersc.org

When using a pre-activated ester like this compound, an external coupling reagent (e.g., HBTU, HATU) is not necessary for the activation step itself. However, a base, typically N,N-diisopropylethylamine (DIPEA), is still required to neutralize the protonated N-terminal amine of the peptide chain. The choice and concentration of the base can be critical, as excessive basicity can promote side reactions. For particularly challenging couplings, alternative activation methods using phosphonium (B103445) or aminium salts like PyBOP or HATU with additives like HOBt are standard when starting from the carboxylic acid form (Fmoc-Arg(Mtr)-OH). sigmaaldrich.com

Additives known as chaotropic salts, such as lithium chloride (LiCl) or potassium thiocyanate (B1210189) (KSCN), can be added to the reaction mixture. peptide.comsigmaaldrich.com These salts disrupt the hydrogen-bonding networks that lead to aggregation, thereby improving the accessibility of the N-terminus for the incoming activated amino acid.

| Solvent/Additive | Role in SPPS | Example of Use |

| N-Methyl-2-pyrrolidone (NMP) | A polar aprotic solvent with excellent solvating properties for both the peptide and reagents. | Often substituted for DMF to improve solvation and disrupt aggregation in difficult sequences. peptide.com |

| "Magic Mixture" | A solvent system designed to overcome severe aggregation. | A mixture of DCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2 M ethylene carbonate has been used for acylation at 55 °C. sigmaaldrich.com |

| Chaotropic Salts (e.g., LiCl) | Salts that disrupt the structure of water and other hydrogen-bonded networks, thereby reducing peptide aggregation. | Washing the resin with a solution of 0.8 M LiCl in DMF before coupling can help break up aggregates. sigmaaldrich.com |

| N-Butylpyrrolidinone (NBP) | A "green" solvent alternative to DMF and NMP. | Mixtures of NBP with ethyl acetate (B1210297) or dimethyl carbonate have shown results similar to DMF in terms of solubility and reaction rates for SPPS. rsc.org |

Regioselective Incorporation and Its Implications for Peptide Structure

Regioselectivity in peptide synthesis refers to the ability to direct a reaction to a specific functional group when multiple reactive sites are present. In the case of this compound, regioselectivity is ensured by the orthogonal protecting group strategy.

The Nα-Fmoc group protects the alpha-amino group, preventing it from self-polymerizing and ensuring that chain elongation occurs only after its selective removal by a base (typically piperidine). The Nω-Mtr group protects the guanidino side chain of arginine, preventing it from participating in undesired side reactions, such as acylation by another activated amino acid. This protection scheme directs the coupling reaction exclusively to the intended N-terminus of the growing peptide, thus achieving perfect regioselectivity for backbone elongation.

The implications of this regioselective incorporation on the final peptide structure are profound. By preventing side-chain branching, the primary amino acid sequence is assembled with high fidelity, which is the foundation for the correct three-dimensional folding of the peptide. The use of the Mtr group, while ensuring regioselectivity, does have implications for the final deprotection step. Its removal requires treatment with a strong acid, typically trifluoroacetic acid (TFA), often in the presence of scavengers to capture the reactive carbocations generated during cleavage. thermofisher.com The slower cleavage kinetics of the Mtr group compared to Pbf means that reaction conditions must be carefully optimized to avoid incomplete deprotection, which would leave the side chain modified, or prolonged acid exposure, which could damage sensitive residues elsewhere in the peptide. thermofisher.compeptide.com

The incorporation of a D-arginine from the racemic mixture has significant structural consequences. While L-amino acids naturally promote the formation of right-handed α-helices and other common secondary structures, the introduction of a D-amino acid locally disrupts this stereochemical homogeneity. This can prevent the peptide from adopting aggregation-prone conformations during synthesis and can be used deliberately in peptide design to create specific turns or to increase the peptide's resistance to enzymatic degradation by proteases, which are typically specific for L-amino acid substrates.

Analytical Methodologies for Characterization and Purity Assessment in Research

Chromatographic Techniques for Purity Analysis of Fmoc-DL-Arg(Mtr)-OPfp and Peptidyl Intermediates

Chromatographic techniques are fundamental in determining the purity of the initial building block, this compound, and for tracking the formation of peptide intermediates throughout the synthesis process.

High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the gold standard for assessing the purity of Fmoc-protected amino acids and peptides. bachem.comresearchgate.net This technique separates components based on their hydrophobicity, allowing for precise quantification of the target compound and detection of impurities. harvardapparatus.com For this compound and related peptide intermediates, RP-HPLC is used to verify purity from raw materials to the final cleaved peptide. pharmtech.comvwr.comgoogle.com

The purity of Fmoc-amino acid derivatives, including arginine derivatives like Fmoc-Arg(Pbf)-OH, is routinely determined by HPLC, with acceptable levels typically at or above 98.0%. vwr.comsigmaaldrich.com The mobile phase in RP-HPLC usually consists of a mixture of water and an organic solvent, such as acetonitrile (B52724), often with an acid modifier like trifluoroacetic acid (TFA). rsc.orgnih.gov A gradient elution, where the concentration of the organic solvent is increased over time, is commonly employed to separate peptides and their impurities effectively. researchgate.netnih.gov Detection is typically performed using UV spectrophotometry, often at 210-220 nm, where the peptide bond absorbs light. bachem.com

Chiral HPLC methods can also be employed to determine the enantiomeric purity of Fmoc-amino acids, which is critical as the use of a racemic mixture could lead to the synthesis of diastereomeric peptides. phenomenex.comphenomenex.comsigmaaldrich.com Polysaccharide-based chiral stationary phases have proven effective for the enantioseparation of various N-Fmoc α-amino acids under reversed-phase conditions. phenomenex.comphenomenex.com

Table 1: Typical RP-HPLC Parameters for Fmoc-Amino Acid and Peptide Analysis

| Parameter | Typical Condition | Purpose |

| Column | C8 or C18 silica-based | Provides a non-polar stationary phase for hydrophobic interaction. nih.gov |

| Mobile Phase A | 0.1% TFA in Water | Acidic aqueous phase to protonate silanols and peptides. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic modifier to elute compounds from the column. |

| Gradient | Linear gradient of increasing Mobile Phase B | To separate compounds with varying hydrophobicities. |

| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of separation. nih.gov |

| Detection | UV at 210-220 nm | Detection of the peptide backbone amide bonds. bachem.com |

| Temperature | Ambient or controlled (e.g., 30-65 °C) | Can influence selectivity and resolution. nih.gov |

This table presents a generalized set of conditions. Specific parameters must be optimized for each unique peptide.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for the qualitative monitoring of reaction progress and for assessing the purity of starting materials and products. bachem.com In the context of peptide synthesis, TLC is invaluable for tracking the consumption of the activated amino acid, such as this compound, and the appearance of the coupled product. core.ac.ukmdpi.com

The principle of TLC involves spotting the sample on a plate coated with a stationary phase (commonly silica (B1680970) gel) and developing it in a sealed chamber with a suitable mobile phase. bachem.com The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. bachem.com After development, the spots are visualized, often using a UV lamp (as the Fmoc group is UV-active) or by staining with a reagent like ninhydrin (B49086), which reacts with free primary amines. scienceopen.comresearchgate.net

TLC is particularly useful for:

Reaction Monitoring: By comparing the spots of the starting material, the reaction mixture, and a co-spot (a mixture of both), one can quickly determine if the reaction has gone to completion. mdpi.comniscpr.res.in

Purity Assessment: It provides a semi-quantitative assessment of purity by visualizing the main product spot relative to any impurity spots. bachem.comnih.gov The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given TLC system. bachem.com

Fraction Analysis: During column chromatography purification, TLC can be used to analyze the collected fractions to identify those containing the desired product. researchgate.net

Table 2: Common TLC Stains and Their Applications in Peptide Synthesis

| Stain | Target Moiety | Color Indication | Application |

| Ninhydrin | Primary and secondary amines | Blue/purple (primary), Yellow/brown (secondary) | Detecting free amino groups (e.g., after Fmoc deprotection). scienceopen.comresearchgate.net |

| Potassium Permanganate | Oxidizable groups | Yellow/brown spots on a purple background | General stain for organic compounds. |

| UV Visualization (F254 plates) | UV-active compounds | Dark spots under 254 nm UV light | Detecting Fmoc-containing compounds. |

Spectroscopic and Spectrometric Approaches for Structural Elucidation

While chromatography is excellent for purity assessment, spectroscopy and spectrometry are indispensable for confirming the chemical structure and molecular integrity of this compound and the resulting peptides.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic structure of a molecule. uzh.ch For a compound like this compound, ¹H and ¹³C NMR are used to confirm its identity and structural integrity by verifying the presence of all expected chemical groups and their connectivity.

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Characteristic signals for the Fmoc, Mtr, and Pfp groups, as well as the arginine backbone, would be expected. For example, the aromatic protons of the fluorenyl group of Fmoc typically appear in the δ 7.3-7.8 ppm region, while the methyl protons of the Mtr group would appear at a higher field. scienceopen.comub.edu

¹³C NMR: Shows the different types of carbon atoms in the molecule. The carbonyl carbons of the ester and the Fmoc urethane, for instance, have characteristic chemical shifts. scienceopen.comub.edu The presence of isotopic labels, such as ¹³C, can be definitively confirmed, which is crucial for NMR studies of peptide structure and dynamics. ox.ac.uk

NMR is essential for verifying that the protecting groups (Fmoc, Mtr) and the activating group (Pfp) are correctly attached to the DL-Arginine core without any unintended modifications.

Mass Spectrometry (MS) is a key analytical technique for determining the molecular weight of the synthesized compounds, thereby confirming their identity and integrity. bachem.comcreative-proteomics.com It is highly sensitive and can also be used to detect and identify impurities. shimadzu.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: This is a "soft" ionization technique well-suited for analyzing biomolecules like peptides. creative-proteomics.com The sample is co-crystallized with a matrix, and a laser pulse desorbs and ionizes the molecules, which are then separated based on their time-of-flight to the detector. bruker.com It is widely used for the quality control of synthetic peptides, providing rapid confirmation of the molecular weight of the target peptide and the presence of any deletion or truncated sequences. shimadzu.comresearchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is another soft ionization technique often coupled with HPLC (LC-MS). nih.gov It generates multiply charged ions from the analyte in solution, making it possible to analyze large molecules on mass analyzers with a limited m/z range. LC-ESI-MS is particularly powerful for analyzing complex mixtures, as it combines the separation power of HPLC with the mass identification capability of MS, allowing for the detection and identification of co-eluting impurities. nih.gov

Both techniques are crucial for verifying that each coupling and deprotection step in the peptide synthesis has occurred as expected by confirming the mass of the resin-bound peptide intermediate or a cleaved aliquot.

Qualitative Tests for Monitoring Reaction Progress in Solid-Phase Synthesis (e.g., Kaiser Test, Ninhydrin Test)

During Solid-Phase Peptide Synthesis (SPPS), it is critical to ensure that each coupling and deprotection step proceeds to completion. Qualitative colorimetric tests performed on a small sample of the resin beads are a rapid and effective way to monitor the reaction progress directly on the solid support. chempep.comthieme.de

The Kaiser test , or ninhydrin test, is the most common method for detecting the presence of free primary amines on the resin. iris-biotech.depeptide.com

Principle: Ninhydrin reacts with primary amines in the presence of heat and pyridine (B92270) to produce an intense blue color, known as Ruhemann's purple. iris-biotech.deembrapa.br

Application in SPPS:

After Deprotection: A positive Kaiser test (blue beads) confirms the successful removal of the Fmoc protecting group, indicating that the N-terminal amine is free and ready for the next coupling step. sigmaaldrich.com

After Coupling: A negative Kaiser test (colorless or yellow beads) indicates that the coupling reaction is complete and that there are no remaining free amines. iris-biotech.desigmaaldrich.com A positive result would signify incomplete coupling, necessitating a second coupling step to avoid the formation of deletion peptides. peptide.com

It is important to note that the Kaiser test is not reliable for N-terminal secondary amines, such as proline, which typically yield a faint reddish-brown color. peptide.comembrapa.br In such cases, alternative tests like the chloranil (B122849) test or isatin (B1672199) test may be used. peptide.com Careful execution of the test is also necessary to avoid false positives, which can occur if the reaction is overheated, causing premature Fmoc deprotection. thieme.depeptide.com

Table 3: Interpretation of the Kaiser Test in Fmoc-SPPS

| Synthesis Step | Expected Result | Color of Resin Beads | Interpretation | Action |

| Post-Deprotection | Positive | Intense Blue | Fmoc group successfully removed; free primary amine is present. | Proceed to coupling. |

| Post-Coupling | Negative | Colorless/Yellow | Coupling reaction is complete; no free primary amines remain. | Proceed to deprotection. |

| Post-Coupling | Positive | Blue | Incomplete coupling; free primary amines are still present. | Recouple the amino acid. |

Stereochemical Purity Assessment Methodologies for Racemization Detection

The control of stereochemical purity is a critical aspect of peptide chemistry, as the biological activity of peptides is highly dependent on their specific three-dimensional structure. Racemization, the process by which an enantiomerically pure starting material converts into a mixture of enantiomers, is a significant risk during peptide synthesis, particularly during the activation and coupling steps of amino acids. For derivatives such as this compound, which is inherently a mixture of D and L stereoisomers, analytical methodologies are essential not for detecting the occurrence of racemization as a process, but for accurately quantifying the enantiomeric ratio. This ensures the composition of the stereoisomers is known and controlled, which is vital for its application in research and synthesis where specific D/L ratios may be required.

Several advanced analytical techniques are employed to separate and quantify the enantiomers of N-protected amino acids like this compound. These methods are designed to be highly sensitive, often capable of detecting enantiomeric impurities at levels below 0.1%. oup.com

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most prevalent and powerful technique for assessing the enantiomeric purity of Fmoc-protected amino acids. researchgate.net This method utilizes a chiral stationary phase (CSP) that interacts differently with the D and L enantiomers, leading to different retention times and thus their separation.

Key Research Findings:

Chiral Stationary Phases (CSPs): A variety of CSPs are effective for separating Fmoc-amino acid enantiomers. Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin and ristocetin (B1679390) A, are particularly effective due to their multimodal capabilities, offering robust and broad selectivity. sigmaaldrich.com Polysaccharide-based CSPs, like CHIRALPAK® IA and IC, also demonstrate excellent performance, achieving baseline resolution for most Fmoc-amino acid derivatives. researchgate.netphenomenex.com Quinine-based anion-exchanger type CSPs (e.g., QN-AX) have also been shown to provide high resolution for these compounds. mdpi.com

Mobile Phase Systems: The choice of mobile phase is crucial for optimizing separation. Both reversed-phase and polar organic modes can be effective. sigmaaldrich.com Reversed-phase conditions, often using mobile phases like acetonitrile/water with additives such as trifluoroacetic acid (TFA), are common. sigmaaldrich.comgoogle.com The use of volatile buffers like ammonium (B1175870) trifluoroacetate (B77799) makes these methods compatible with mass spectrometry (LC-MS), providing further structural confirmation. sigmaaldrich.com

Separation Efficiency: Research has demonstrated that for most Nα-Fmoc amino acids, baseline resolution (Rs > 1.5) is readily achievable. phenomenex.com For example, studies on quinine-based CSPs have reported resolution values (Rs) higher than 5.0 for many Fmoc-amino acids. mdpi.com The limit of detection for the minor enantiomer can be as low as 0.05%, allowing for precise purity assessment. researchgate.net

| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Flow Rate (mL/min) | Selectivity Factor (α) | Resolution (Rs) | Reference |

|---|---|---|---|---|---|

| CHIRALPAK IC | n-Hexane/Isopropanol (90:10, v/v) | 1.2 | 1.18 - 2.88 | 2.2 - 12.5 | researchgate.net |

| CHIROBIOTIC T (Teicoplanin) | Reversed-phase or Polar Organic Mode | N/A | > 5 (in some cases) | Baseline | sigmaaldrich.com |

| QN-AX (Quinine-based) | CO₂/MeOH (60/40 v/v) with additives | N/A | 1.05 - 2.06 | > 5.0 (for most) | mdpi.com |

| Lux Polysaccharide-based | Isocratic Reversed-phase | N/A | N/A | Baseline | phenomenex.com |

Capillary Electrophoresis (CE)

Capillary electrophoresis offers an alternative, high-efficiency method for chiral separations. The technique separates ions based on their electrophoretic mobility in an electric field. For chiral separations of neutral or charged compounds like Fmoc-amino acids, a chiral selector is added to the background electrolyte.

Key Research Findings:

Chiral Selectors: Cyclodextrins (e.g., gamma-cyclodextrin) and crown ethers are commonly used chiral selectors. nih.gov They form transient diastereomeric complexes with the enantiomers of the analyte, which then migrate at different velocities, enabling their separation.

Sensitivity and Application: CE has been successfully used to monitor the racemization of amino acids during solid-phase peptide synthesis. nih.gov It is highly sensitive to small variations in buffer pH and can achieve a limit of detection of 0.05% for the minor isomer, making it well-suited for purity analysis. nih.gov The method can be applied to the final peptide without hydrolysis, allowing for the direct assessment of racemization that occurred during specific synthesis steps. nih.gov

| Analyte Type | Chiral Selector | Key Finding | Detection Limit | Reference |

|---|---|---|---|---|

| Fmoc-protected amino acids | gamma-Cyclodextrin | Method developed for proving enantiomeric purity of starting materials. | N/A | nih.gov |

| Synthetic Tripeptide Isomers | 18-crown-6-tetracarboxylic acid | Separation of all eight optical isomers in a single run. | 0.05% of major compound | nih.gov |

| (4-pyridylethyl)cysteine enantiomers | Crown ethers | Quantification of D-enantiomer content at levels ≤ 1%. | ≤ 1% | nih.gov |

Other Methodologies

Gas Chromatography (GC): Chiral GC is another established method for enantiomeric purity assessment. It requires the analytes to be volatile, so Fmoc-amino acids must first be derivatized to increase their volatility. The separation is then performed on a GC column coated with a chiral stationary phase. This method can quantify enantiomeric purity to greater than 99.9%. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine racemization by analyzing diastereomeric derivatives. rsc.org By reacting the amino acid mixture with a chiral derivatizing agent, a pair of diastereomers is formed. These diastereomers have distinct NMR spectra, allowing for the quantification of each based on the integration of their unique signals. rsc.org This method is often rapid and convenient for evaluating protecting groups and coupling agents. rsc.org

Comparative Analysis with Alternative Arginine Derivatives and Coupling Reagents in Peptide Synthesis Research

Comparison of Mtr with Other Arginine Side-Chain Protecting Groups

The guanidino group of arginine is strongly basic, necessitating robust protection to prevent side reactions during peptide synthesis. nih.gov The Mtr group is an early-generation sulfonyl-based protecting group used in Fmoc chemistry, but several alternatives have since been developed to address its limitations. nih.govpeptide.com

The primary distinction among arginine protecting groups lies in their acid lability, which dictates the conditions required for their removal during the final cleavage step. The most commonly used groups in Fmoc-SPPS are sulfonyl-based, with an established hierarchy of acid lability: Pbf > Pmc > Mtr. peptide.comub.edu

Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl): The Mtr group is known for its high stability, requiring strong acid conditions for complete removal. nih.gov Cleavage typically involves treatment with trifluoroacetic acid (TFA) for extended periods, often several hours, and requires the use of scavengers like thioanisole (B89551) or phenol (B47542). peptide.compeptide.com When multiple Mtr-protected arginine residues are present in a sequence, complete deprotection can be particularly difficult, potentially requiring reaction times of up to 12 hours. thermofisher.com

Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl): The Pmc group was developed as a more acid-labile alternative to Mtr. peptide.compeptide.com It can be cleaved under the same moderate conditions used for removing other t-butyl-based protecting groups (e.g., 50-95% TFA), simplifying the final deprotection step. peptide.comthermofisher.com However, cleavage can still take over four hours when multiple Arg(Pmc) residues are present. thermofisher.com

Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): The Pbf group is the most acid-labile of the common sulfonyl protecting groups and is now the most widely used in Fmoc chemistry. nih.govpeptide.com Its five-membered ring structure contributes to its increased lability compared to the six-membered ring of Pmc. nih.gov Deprotection is significantly faster, typically completed within two hours using standard TFA cocktails, even for peptides containing multiple arginine residues. thermofisher.com

Tos (Tosyl): The tosyl group is more commonly associated with Boc-based SPPS. nih.govpeptide.com It is very stable and requires harsh cleavage conditions, such as treatment with anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). nih.govpeptide.com

NO₂ (Nitro): The nitro group is another protecting group traditionally used in Boc chemistry. peptide.com It is stable to TFA but can be removed with HF. peptide.com Alternatively, it can be cleaved via reduction with reagents like stannous chloride (SnCl₂) or through hydrogeolysis, offering an orthogonal removal strategy. nih.govpeptide.com

| Protecting Group | Relative Acid Lability | Typical Cleavage Conditions (Fmoc-SPPS) | Typical Cleavage Time |

|---|---|---|---|

| Pbf | Very High | Standard TFA cocktails (e.g., TFA/TIS/H₂O 95:2.5:2.5) | 1-2 hours |

| Pmc | High | TFA cocktails, may require longer times | 2-4+ hours |

| Mtr | Moderate | TFA with scavengers (e.g., thioanisole, phenol) | 3-12 hours |